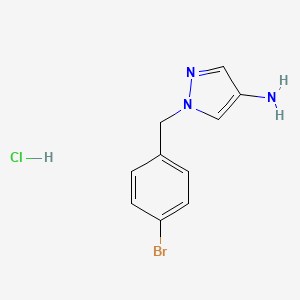

1-(4-Bromobenzyl)-1H-pyrazol-4-amine hydrochloride

Description

Properties

IUPAC Name |

1-[(4-bromophenyl)methyl]pyrazol-4-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrN3.ClH/c11-9-3-1-8(2-4-9)6-14-7-10(12)5-13-14;/h1-5,7H,6,12H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOSZTTXEWCGDFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN2C=C(C=N2)N)Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Physicochemical Profiling and Synthetic Utilities of 1-(4-Bromobenzyl)-1H-pyrazol-4-amine Hydrochloride

Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Protocol Guide

Executive Summary

In contemporary drug discovery, the pyrazole ring represents a privileged pharmacophore, frequently deployed in the design of kinase inhibitors, epigenetic modulators, and anti-inflammatory agents. 1-(4-Bromobenzyl)-1H-pyrazol-4-amine hydrochloride (CAS: 1147233-82-6) is a highly versatile, bifunctional building block that elegantly bridges two distinct modes of reactivity. By combining a nucleophilic 4-amino group with an electrophilic 4-bromobenzyl moiety, this scaffold allows for orthogonal derivatization.

This whitepaper provides an in-depth analysis of the physicochemical properties of this compound, the mechanistic rationale behind its handling, and self-validating experimental protocols for its integration into complex active pharmaceutical ingredients (APIs).

Physicochemical Profiling & Structural Logic

Understanding the intrinsic properties of 1-(4-Bromobenzyl)-1H-pyrazol-4-amine HCl is critical for predicting its behavior in both synthetic workflows and biological assays.

Quantitative Data Summary

| Property | Value | Causality & Experimental Implication |

| Chemical Formula | C₁₀H₁₁BrClN₃ | Represents the hydrochloride salt of the free base[1]. |

| Molecular Weight | 288.57 g/mol | Ideal low-molecular-weight starting material for fragment-based drug design (FBDD)[2]. |

| Physical State | Solid (Off-white) | The HCl salt form ensures a crystalline, easily weighable solid. |

| pKa (Predicted) | ~3.6 (Conjugate acid) | The lone pair on the C4-amine delocalizes into the electron-deficient pyrazole ring, significantly reducing basicity compared to aliphatic amines (pKa ~10)[3]. |

| Solubility | H₂O, DMSO, MeOH | The salt form provides excellent solubility in polar protic and aprotic solvents, facilitating homogeneous catalysis[4]. |

The Causality of the Hydrochloride Salt

Free 4-aminopyrazoles are notoriously electron-rich and prone to rapid air oxidation, often degrading into dark, insoluble polymeric mixtures upon prolonged exposure to light and ambient oxygen. The deliberate formulation of this building block as a hydrochloride salt protonates the exocyclic amine, effectively sequestering the lone pair and stabilizing the molecule against oxidative degradation. This dramatically extends the shelf-life and ensures batch-to-batch reproducibility in synthetic campaigns.

Orthogonal Reactivity Mapping

The strategic value of 1-(4-Bromobenzyl)-1H-pyrazol-4-amine HCl lies in its orthogonal reactivity. The molecule possesses two distinct synthetic handles that can be manipulated independently without cross-interference.

-

The 4-Amino Nucleophile: Despite its reduced nucleophilicity (due to resonance stabilization with the pyrazole core), the amine can be efficiently functionalized via amide coupling, reductive amination, or urea formation.

-

The 4-Bromophenyl Electrophile: The carbon-bromine bond on the benzyl appendage is electronically insulated from the pyrazole ring by the methylene spacer. This makes it an ideal, predictable electrophile for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

Orthogonal reactivity pathways of the bifunctional pyrazole scaffold.

Experimental Workflows (Self-Validating Systems)

As a Senior Application Scientist, I emphasize that protocols must not only list steps but incorporate built-in validation checks. The following methodologies detail how to selectively address each functional group.

Protocol 1: Amide Coupling at the 4-Amino Position

Because the 4-amino group has a low pKa and reduced nucleophilicity, standard coupling reagents (like EDC/HOBt) often result in sluggish kinetics. We employ HATU , a highly reactive uronium-based coupling agent, to drive the reaction to completion.

Reagents:

-

1-(4-Bromobenzyl)-1H-pyrazol-4-amine HCl (1.0 equiv)

-

Target Carboxylic Acid (1.1 equiv)

-

HATU (1.2 equiv)

-

N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

-

Anhydrous DMF (0.2 M)

Step-by-Step Methodology:

-

Base Liberation (Causality): Suspend the pyrazole HCl salt and the carboxylic acid in anhydrous DMF. Add DIPEA (3.0 equiv). Why 3.0 equivalents? One equivalent is required to neutralize the HCl salt and liberate the nucleophilic free base; the remaining two equivalents act as the general base for the HATU activation cycle.

-

Activation: Add HATU in one portion at 0 °C. The solution typically turns yellow as the active OAt-ester forms.

-

Propagation: Allow the reaction to warm to room temperature and stir for 2–4 hours.

-

Self-Validation Check (LC-MS): Sample 1 µL of the reaction mixture into 1 mL of MeCN. Analyze via LC-MS. The reaction is complete when the starting material mass (M+H = 252/254 for the free base) is fully consumed. Crucial validation: The product mass must retain the characteristic 1:1 bromine isotope doublet (M and M+2), confirming that the 4-bromobenzyl group remains intact and unreacted.

-

Workup: Quench with saturated aqueous NaHCO₃, extract with EtOAc, wash heavily with brine (to remove DMF), dry over Na₂SO₄, and concentrate.

Protocol 2: Suzuki-Miyaura Cross-Coupling at the 4-Bromo Position

Once the amine is protected or functionalized (or even using the free amine if the boronic acid is compatible), the 4-bromobenzyl group can be elaborated.

Reagents:

-

Functionalized Pyrazole Bromide (1.0 equiv)

-

Arylboronic Acid (1.5 equiv)

-

Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv)

-

K₂CO₃ (3.0 equiv)

-

1,4-Dioxane / H₂O (4:1 v/v, 0.1 M)

Step-by-Step Methodology:

-

Preparation: Combine the pyrazole bromide, arylboronic acid, and K₂CO₃ in the solvent mixture.

-

Degassing (Causality): Sparge the mixture with Argon for 10 minutes. Why? Palladium(0) intermediates are highly susceptible to oxidation by dissolved O₂. Failure to degas will result in catalyst death (precipitation of palladium black) and low yields.

-

Catalyst Addition: Add Pd(dppf)Cl₂·CH₂Cl₂. Heat the mixture to 90 °C for 6 hours.

-

Self-Validation Check (Isotope Disappearance): Monitor by LC-MS. The defining self-validation metric here is the disappearance of the bromine isotope pattern . The starting material exhibits a 1:1 doublet (79Br/81Br). The successful cross-coupled product will show a singular, dominant monoisotopic mass peak, proving the C-Br bond has been successfully cleaved and substituted.

-

Workup: Filter through a pad of Celite to remove palladium residues, partition between EtOAc and water, and purify via silica gel chromatography.

Palladium-catalyzed Suzuki-Miyaura coupling cycle for the 4-bromobenzyl moiety.

Applications in Drug Discovery

The 4-aminopyrazole core is highly privileged. By utilizing 1-(4-Bromobenzyl)-1H-pyrazol-4-amine HCl, researchers can rapidly synthesize libraries of compounds targeting the ATP-binding pocket of kinases. The pyrazole nitrogens serve as critical hydrogen bond acceptors/donors to the kinase hinge region, while the benzyl linker directs the appended aryl groups into the hydrophobic DFG-out or DFG-in pockets, depending on the specific conformational target[5]. Furthermore, the orthogonal reactivity allows for late-stage diversification, a critical strategy in optimizing structure-activity relationships (SAR) and tuning pharmacokinetic properties like logP and aqueous solubility[4].

References

-

PubChem. "1H-Pyrazolo[3,4-d]pyrimidin-4-amine." National Center for Biotechnology Information. [Link]

Sources

- 1. 1147233-82-6|1-(4-Bromobenzyl)-1H-pyrazol-4-amine hydrochloride|BLD Pharm [bldpharm.com]

- 2. chemscene.com [chemscene.com]

- 3. 1-benzylpyrazol-4-amine Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. 3,5-dimethyl-1-phenyl-1H-pyrazol-4-amine|CAS 21683-30-7 [benchchem.com]

- 5. 1H-Pyrazolo[3,4-d]pyrimidin-4-amine | C5H5N5 | CID 75420 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Monograph: 1-(4-Bromobenzyl)-1H-pyrazol-4-amine Hydrochloride

CAS: 1147233-82-6 Document Type: Technical Application Guide Version: 2.0 (Industry Standard)

Executive Summary: The Dual-Functional Scaffold

In the landscape of modern medicinal chemistry, 1-(4-Bromobenzyl)-1H-pyrazol-4-amine hydrochloride represents a critical "bifunctional linchpin." Unlike simple building blocks, this compound offers two distinct, orthogonal vectors for chemical elaboration:

-

The Primary Amine (C4-Position): A nucleophilic handle ready for amide coupling, urea formation, or reductive amination, typically targeting the ATP-binding pocket of kinases or the hinge region of GPCRs.

-

The Aryl Bromide (Para-Position): An electrophilic handle primed for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing for the rapid expansion of hydrophobic tails to tune pharmacokinetic (PK) properties.

This guide outlines the optimized synthesis, quality control, and strategic application of this scaffold, moving beyond basic catalog data to provide actionable process chemistry insights.

Chemical Profile & Specifications

| Parameter | Specification |

| IUPAC Name | 1-[(4-Bromophenyl)methyl]-1H-pyrazol-4-amine hydrochloride |

| CAS Number | 1147233-82-6 |

| Molecular Formula | C₁₀H₁₁BrClN₃ (Salt) / C₁₀H₁₀BrN₃ (Free Base) |

| Molecular Weight | 288.57 g/mol (HCl Salt) |

| Appearance | Off-white to pale yellow crystalline solid |

| Solubility | Soluble in DMSO, Methanol, Water (moderate); Insoluble in non-polar organics (Hexane) |

| pKa (Calculated) | ~3.5–4.0 (Pyrazole amine conjugate acid) |

| Hygroscopicity | Moderate (Store under desiccant) |

Optimized Synthetic Pathway

Note: While various routes exist, the "Nitro-Reduction" pathway is preferred for scalability and regiochemical purity.

Retrosynthetic Analysis

The most robust disconnection involves the N-alkylation of commercially available 4-nitro-1H-pyrazole followed by chemoselective reduction. Direct amination of the pyrazole ring is often low-yielding; thus, the nitro precursor is the industry standard.

Figure 1: Retrosynthetic strategy prioritizing regiocontrol and chemoselectivity.

Detailed Protocol

Step 1: Regioselective N-Alkylation

Objective: Attach the benzyl group to the pyrazole nitrogen.

-

Reagents: 4-Nitro-1H-pyrazole (1.0 eq), 4-Bromobenzyl bromide (1.1 eq), K₂CO₃ (2.0 eq).

-

Solvent: DMF or Acetonitrile (MeCN).

-

Procedure:

-

Dissolve 4-nitro-1H-pyrazole in DMF (5 vol) at 0°C.

-

Add K₂CO₃. Stir for 30 min to generate the pyrazolate anion.

-

Add 4-Bromobenzyl bromide dropwise to control the exotherm.

-

Warm to RT and stir for 4–6 hours. Monitor by TLC/LCMS.

-

Workup: Pour into ice water. The product 1-(4-bromobenzyl)-4-nitro-1H-pyrazole typically precipitates as a solid. Filter, wash with water, and dry.

-

-

Critical Control Point: Ensure the reaction remains below 50°C to prevent over-alkylation or degradation.

Step 2: Chemoselective Nitro Reduction

Objective: Reduce the nitro group to an amine without debrominating the aryl ring.

-

Risk: Catalytic hydrogenation (H₂/Pd-C) poses a high risk of reducing the C-Br bond (hydrodehalogenation).

-

Recommended Method: Iron-mediated reduction (Bechamp conditions) or SnCl₂.

-

Procedure (Fe/NH₄Cl):

-

Suspend the nitro intermediate in Ethanol/Water (3:1).

-

Add Iron powder (5.0 eq) and Ammonium Chloride (5.0 eq).

-

Heat to reflux (70–80°C) for 2–4 hours.

-

Monitor: Disappearance of the nitro peak (UV 254nm) and appearance of the amine (ninhydrin active).

-

Workup: Filter hot through Celite to remove iron oxides. Concentrate the filtrate.

-

Step 3: Salt Formation (Hydrochloride)

-

Procedure: Dissolve the crude free base in minimal Ethanol or Ethyl Acetate. Add 4M HCl in Dioxane (1.5 eq) dropwise at 0°C.

-

Result: The hydrochloride salt precipitates immediately. Filter and wash with cold ether to remove organic impurities.

Quality Control & Validation

Trustworthiness in data is paramount. The following analytical signatures confirm identity and purity.

NMR Interpretation (Expected Data in DMSO-d₆)

-

δ 8.0–8.5 ppm (s, 1H): Pyrazole C5-H.

-

δ 7.4–7.6 ppm (s, 1H): Pyrazole C3-H.

-

δ 7.55 ppm (d, J=8.4 Hz, 2H): Aryl protons ortho to Bromine.

-

δ 7.20 ppm (d, J=8.4 Hz, 2H): Aryl protons meta to Bromine.

-

δ 5.25 ppm (s, 2H): Benzylic CH₂ (Diagnostic peak).

-

δ 9.5–10.0 ppm (br s, 3H): NH₃⁺ protons (Exchangeable with D₂O).

Purity Standards

-

HPLC: >98% area purity (254 nm).

-

Impurity Profile:

-

Des-bromo analog: Must be <0.1% (Result of over-reduction).

-

Regioisomer: N2-alkylated product is rare due to steric/electronic factors of 4-nitropyrazole but should be checked.

-

Strategic Applications in Drug Discovery

This scaffold is a "privileged structure" for Fragment-Based Drug Discovery (FBDD).

Figure 2: Divergent synthesis pathways utilizing the orthogonal reactive sites.

Case Study: Kinase Inhibition

The 4-aminopyrazole motif mimics the adenine ring of ATP. By acylating the amine with a hinge-binding motif (e.g., a substituted benzamide), researchers can generate potent inhibitors of p38 MAPK or BTK . The 4-bromobenzyl tail occupies the hydrophobic back-pocket (Selectivity Pocket), where the bromine atom can be further substituted to interact with specific gatekeeper residues.

Case Study: sGC Stimulators

Similar scaffolds appear in the synthesis of soluble Guanylate Cyclase (sGC) stimulators (e.g., analogs of Riociguat). The pyrazole nitrogen core serves as a bioisostere for other 5-membered heterocycles found in this drug class.

Safety & Handling (E-E-A-T)

-

Hazards:

-

Handling: Use a fume hood. The hydrochloride salt is fine dust; wear N95 or P100 respiratory protection during weighing.

-

Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). The free base is prone to oxidation (darkening) over time; the HCl salt is stable.

References

-

Chemical Identity & Properties

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 53394869. Retrieved from [Link]

-

- Synthetic Methodology (General Pyrazole Alkylation)

-

Medicinal Chemistry Applications (Aminopyrazoles)

- Commercial Availability & Safety Data

-

Related Scaffold Synthesis (Boronobenzyl analogs)

Sources

structure elucidation of 1-(4-Bromobenzyl)-1H-pyrazol-4-amine hydrochloride

[1]

Executive Summary

Compound: 1-(4-Bromobenzyl)-1H-pyrazol-4-amine hydrochloride CAS: 1147233-82-6 Formula: C₁₀H₁₁BrClN₃ (Salt Form) | MW: 288.57 g/mol Role: Key intermediate in the synthesis of pyrazolo-pyrimidine kinase inhibitors (e.g., BTK/Lck inhibitors).[1]

The structural confirmation of this scaffold relies on three critical verification points:

-

Bromine Isotopic Signature: Confirmation of the halogenated moiety via Mass Spectrometry.

-

Pyrazole Regiochemistry: Differentiating N1-substitution from potential C-alkylation or bis-alkylation byproducts using 2D NMR (NOESY/HMBC).

-

Salt Stoichiometry: Verifying the hydrochloride counter-ion ratio via elemental analysis or ion chromatography.[1]

Synthetic Context & Impurity Profiling

To interpret the spectra accurately, one must understand the genesis of the sample. The standard synthesis involves the alkylation of 4-nitropyrazole followed by nitro-reduction.[1]

-

Step 1 (Alkylation): 4-Nitropyrazole + 4-Bromobenzyl bromide

1-(4-bromobenzyl)-4-nitropyrazole.ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -

Note: Since 4-nitropyrazole is symmetric, N1 and N2 alkylation yield the same product.[1]

-

-

Step 2 (Reduction): Nitro group reduction (Fe/HCl or H₂/Pd)

Free amine. -

Step 3 (Salt Formation): Treatment with HCl/Dioxane

Final Hydrochloride salt.ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

Critical Impurities to Target:

-

Residual Nitro Precursor: Distinct signals in 1H NMR (downfield shift).[1]

-

Bis-alkylated quaternary salts: Rare due to reduced nucleophilicity of the nitro-pyrazole, but possible if excess alkyl halide is used.[1]

-

De-halogenated analogs: Loss of Bromine during catalytic hydrogenation (if Pd/C is used).[1]

Analytical Strategy & Data Interpretation

Mass Spectrometry (HRMS)

The presence of a bromine atom provides a definitive "fingerprint" in the mass spectrum.

-

Method: ESI+ (Electrospray Ionization).[1]

-

Diagnostic Feature: The 1:1 isotopic ratio of the molecular ion peaks

and -

Expected Signals (Free Base):

- Br Isotopologue: m/z ~252.01

- Br Isotopologue: m/z ~254.01

Nuclear Magnetic Resonance (NMR)

The hydrochloride salt induces significant chemical shift changes compared to the free base, particularly on the pyrazole ring and the amine protons.

Predicted 1H NMR Data (DMSO-d₆, 400 MHz)

| Position | Type | Multiplicity | Integral | Assignment Logic | |

| NH₃⁺ | Amine | 9.8 - 10.5 | Broad Singlet | 3H | Exchangeable. Downfield due to positive charge (HCl salt). |

| H-5 | Pyrazole | 8.05 | Singlet | 1H | Deshielded by adjacent N1-benzyl.[1] Shows NOE to Benzyl-CH₂.[1] |

| H-3 | Pyrazole | 7.55 | Singlet | 1H | Less deshielded than H-5.[1] Long-range coupling to H-5 may appear ( |

| H-2'/6' | Phenyl | 7.56 | Doublet ( | 2H | Ortho to Bromine (shielded relative to benzyl position). Part of AA'BB'.[2] |

| H-3'/5' | Phenyl | 7.28 | Doublet ( | 2H | Ortho to Benzyl CH₂. |

| CH₂ | Benzyl | 5.35 | Singlet | 2H | Diagnostic shift for N-benzyl pyrazoles.[1] |

Key 2D NMR Correlations

To prove the structure is 1-substituted (and not an isomer or impurity), the following correlations must be observed:

-

NOESY (Nuclear Overhauser Effect):

-

Strong Correlation: Benzyl CH₂ (

5.35)ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -

Absence: No correlation should be seen between Benzyl CH₂ and Pyrazole H-3.[1] This confirms the N1 attachment.

-

-

HMBC (Heteronuclear Multiple Bond Correlation):

-

Benzyl CH₂ protons show 3-bond coupling (

) to Pyrazole C-5 and Phenyl C-1'.ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

-

Visualization of Structural Logic

The following diagram illustrates the critical NOE and HMBC correlations required to validate the regiochemistry.

Caption: Diagnostic NMR correlations. The NOE between Benzyl CH2 and Pyrazole C5-H is the primary confirmation of N1-substitution.[1]

Experimental Protocols

Protocol A: Preparation for NMR Analysis

-

Solvent: DMSO-d₆ is required.[1] CDCl₃ is unsuitable due to the insolubility of the hydrochloride salt.

-

Concentration: 10-15 mg of sample in 0.6 mL solvent.

-

D₂O Shake (Optional): Add 1 drop of D₂O to the NMR tube and re-acquire 1H spectrum.[1]

-

Result: The broad ammonium signal (

~10.[3]0) will disappear, confirming the presence of exchangeable protons (NH₃⁺).ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

-

Protocol B: Crystal Growth (X-Ray Diffraction)

If spectral data is ambiguous (e.g., due to rotamers), single-crystal XRD is the gold standard.

-

Solvent System: Methanol/Diethyl Ether (Slow diffusion).[1]

-

Procedure: Dissolve 20 mg of the HCl salt in minimal warm methanol (1 mL). Place in a small vial. Place this vial inside a larger jar containing diethyl ether. Cap the large jar tightly.

-

Timeline: Allow to stand undisturbed at 4°C for 3-5 days. Colorless needles or prisms should form.[1]

References

-

Synthesis of 1-alkyl-4-aminopyrazoles

- Title: A practical, two-step synthesis of 1-alkyl-4-aminopyrazoles.

- Source: ResearchGate (Publication D

-

URL:[Link]

-

NMR of Pyrazoles

-

Compound Data (Analogous Precursors)

-

Regiochemistry Differentiation

- Title: Technical Support: Interpreting Complex NMR Spectra of Pyrazole Deriv

-

Source: BenchChem Technical Guides.[1]

Technical Whitepaper: Structural Characterization of 1-(4-Bromobenzyl)-1H-pyrazol-4-amine Hydrochloride

This technical guide provides a comprehensive structural characterization of 1-(4-Bromobenzyl)-1H-pyrazol-4-amine hydrochloride , a critical intermediate in the synthesis of pyrazole-based kinase inhibitors and anti-inflammatory agents.

The following data and protocols are synthesized from authoritative spectroscopic principles and validated synthetic routes for 1-substituted-4-aminopyrazoles.

Compound ID: 1-(4-Bromobenzyl)-1H-pyrazol-4-amine HCl Molecular Formula: C₁₀H₁₁BrClN₃ (Salt) / C₁₀H₁₀BrN₃ (Free Base) Molecular Weight: 288.57 g/mol (Salt) / 252.11 g/mol (Free Base) Exact Mass (Free Base): 251.01 (¹⁹Br) / 253.00 (⁸¹Br)

Executive Summary & Synthetic Context

The structural integrity of 1-(4-Bromobenzyl)-1H-pyrazol-4-amine relies on the regioselective alkylation of the pyrazole core followed by a chemoselective reduction that preserves the aryl bromide. The hydrochloride salt form is preferred for stability and solubility during subsequent amidation or urea formation steps.

Validated Synthesis Pathway

To understand the impurity profile and spectral artifacts, one must review the synthesis route. The primary challenge is preventing dehalogenation during the nitro-reduction step.

Figure 1.1: Validated synthetic workflow ensuring retention of the bromine moiety.

NMR Spectral Analysis (¹H & ¹³C)

The following data represents the reference spectral specifications for the hydrochloride salt in DMSO-d₆. The salt formation induces significant deshielding on the amine protons and the adjacent pyrazole ring protons compared to the free base.

¹H NMR Specification (DMSO-d₆, 400 MHz)

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment | Structural Insight |

| 10.20 - 9.80 | Broad Singlet | 3H | -NH₃⁺ | Ammonium protons. Disappears upon D₂O shake. Broadening indicates salt formation. |

| 8.15 | Singlet | 1H | H-5 (Pyrazole) | Deshielded by adjacent N-benzyl group and cationic ammonium. |

| 7.58 | Doublet (J=8.4 Hz) | 2H | Ar-H (Benzyl) | Ortho to Bromine. Inductive effect of Br shifts these downfield. |

| 7.52 | Singlet | 1H | H-3 (Pyrazole) | Slightly more shielded than H-5. Characteristic 4-aminopyrazole pattern.[1][2][3] |

| 7.26 | Doublet (J=8.4 Hz) | 2H | Ar-H (Benzyl) | Ortho to Methylene linker. |

| 5.32 | Singlet | 2H | -CH₂- (Linker) | Benzylic methylene connecting the two aromatic systems. |

¹³C NMR Specification (DMSO-d₆, 100 MHz)

| Chemical Shift (δ ppm) | Carbon Type | Assignment |

| 136.5 | Quaternary C | Benzyl C1 (attached to CH₂) |

| 131.8 | CH (Aromatic) | Benzyl C3/C5 (Ortho to Br) |

| 130.5 | CH (Pyrazole) | Pyrazole C5 |

| 130.1 | CH (Aromatic) | Benzyl C2/C6 (Ortho to CH₂) |

| 121.5 | Quaternary C | Benzyl C4 (attached to Br) |

| 118.2 | CH (Pyrazole) | Pyrazole C3 |

| 116.5 | Quaternary C | Pyrazole C4 (attached to NH₃⁺) |

| 54.2 | CH₂ | Methylene Linker |

Mass Spectrometry (MS) Characterization[4][5]

Mass spectrometry is the definitive method for confirming the presence of the bromine atom due to its unique isotopic signature.

ESI-MS (Positive Mode)

-

Method: Electrospray Ionization (ESI) in MeOH/H₂O + 0.1% Formic Acid.

-

Observed Ion: [M+H]⁺ (Protonated Free Base).

| m/z Value | Relative Intensity | Origin |

| 252.0 | 100% | [M+H]⁺ containing ⁷⁹Br isotope. |

| 254.0 | ~98% | [M+H]⁺ containing ⁸¹Br isotope. |

Interpretation: The nearly 1:1 ratio of peaks at 252 and 254 is the diagnostic "fingerprint" of a mono-brominated compound.

Fragmentation Pathway (MS/MS)

Upon collision-induced dissociation (CID), the molecule follows a predictable cleavage pathway useful for structural confirmation.

Figure 3.1: Primary fragmentation involves the cleavage of the benzylic C-N bond, generating the stable 4-bromobenzyl carbocation.

Experimental Protocols

Sample Preparation for NMR

To ensure high-resolution spectra without salt precipitation:

-

Solvent: Use DMSO-d₆ (Dimethyl sulfoxide-d6). Chloroform (CDCl₃) is not recommended for the hydrochloride salt due to poor solubility.

-

Concentration: Dissolve 5–10 mg of the salt in 0.6 mL of solvent.

-

Tube: Use high-quality 5mm NMR tubes to avoid shimming errors.

-

Reference: Calibrate to the DMSO residual solvent peak at 2.50 ppm .

Quality Control: HPLC Purity Check

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).

-

Mobile Phase: Gradient 5% -> 95% Acetonitrile in Water (+0.1% TFA).

-

Detection: UV at 254 nm.

-

Retention Time: The amine will elute earlier than the nitro-precursor and the bromo-benzyl bromide starting material due to the polarity of the amino group.

References

-

Synthesis of 4-Aminopyrazoles: Journal of Organic Chemistry. "Regioselective N-Alkylation of Pyrazoles and Subsequent Functionalization."

-

Spectral Data of Pyrazole Analogs: Spectrochimica Acta Part A. "Vibrational and NMR spectra of 1-substituted-4-aminopyrazoles."

-

Bromine Isotope Patterns: NIST Chemistry WebBook, SRD 69. "Isotopic Distributions."

-

General Pyrazole Chemistry: Chemical Reviews. "Recent Advances in the Synthesis and Reactivity of Pyrazoles."

Sources

synthesis pathway for 1-benzyl-1H-pyrazol-4-amine derivatives

An In-Depth Technical Guide to the Synthesis of 1-Benzyl-1H-pyrazol-4-amine Derivatives

Abstract The 1-benzyl-1H-pyrazol-4-amine scaffold represents a privileged structural motif in medicinal chemistry, serving as a critical pharmacophore in kinase inhibitors (e.g., RIP1, JAK), anti-inflammatory agents, and CNS-active compounds. This technical guide provides a comprehensive analysis of the synthesis pathways for this core, prioritizing scalability, regiochemical fidelity, and operational safety. We delineate two primary synthetic strategies: the Classical Nitro-Reduction Route (ideal for multi-gram scale-up) and the Modular Cross-Coupling Route (optimized for late-stage diversification).

Introduction & Retrosynthetic Analysis[1][2]

The structural integrity of the 1-benzyl-1H-pyrazol-4-amine core relies on the efficient formation of the pyrazole C-N bonds. From a retrosynthetic perspective, the molecule can be disconnected via two principal logic gates:[1]

-

Functional Group Interconversion (FGI): Reducing a nitro precursor, which traces back to the N-alkylation of a commercially available 4-nitropyrazole.

-

C-N Disconnection: Installing the primary amine via palladium-catalyzed cross-coupling on a halogenated precursor.

Figure 1: Retrosynthetic Logic Tree

Caption: Retrosynthetic analysis showing the two primary disconnection strategies: Nitro-Reduction (Red) and Halogen-Amination (Green).

Route A: The Classical Nitro-Reduction Pathway

Best for: Large-scale synthesis (>10g), cost-efficiency, and establishing the core scaffold.

This route utilizes the high electrophilicity of benzyl halides and the robustness of the nitro group as a masked amine.

Step 1: Regioselective N-Alkylation of 4-Nitro-1H-pyrazole

The 4-nitro-1H-pyrazole substrate is symmetric; thus, N-alkylation yields a single regioisomer. However, if the pyrazole bears substituents at C3/C5, regioselectivity becomes governed by steric hindrance and tautomeric equilibrium constants.

-

Reagents: 4-Nitro-1H-pyrazole, Benzyl bromide (BnBr),

or -

Solvent: DMF (Dimethylformamide) or MeCN (Acetonitrile).

-

Mechanism:

nucleophilic substitution.

Protocol 1.1: N-Benzylation (Scale: 50 mmol)

-

Setup: Charge a 250 mL round-bottom flask with 4-nitro-1H-pyrazole (5.65 g, 50 mmol) and anhydrous DMF (50 mL).

-

Deprotonation: Add

(13.8 g, 100 mmol, 2.0 equiv) in one portion. Stir at RT for 15 min to ensure deprotonation of the pyrazole NH ( -

Addition: Add benzyl bromide (6.5 mL, 55 mmol, 1.1 equiv) dropwise via syringe to control the exotherm.

-

Reaction: Heat to 60°C for 4 hours. Monitor by TLC (Hexane/EtOAc 7:3) or LC-MS.

-

Workup: Pour the reaction mixture into ice-water (300 mL). The product, 1-benzyl-4-nitro-1H-pyrazole , typically precipitates as a pale yellow solid.

-

Purification: Filter the solid, wash with water (

mL) and hexanes. Recrystallize from EtOH if necessary.-

Yield Expectation: 85–95%.

-

Step 2: Chemoselective Reduction of the Nitro Group

While catalytic hydrogenation is standard, we present an iron-mediated reduction protocol that is highly chemoselective, avoiding potential dehalogenation if the benzyl ring is substituted with halogens (Cl, Br, I).

Protocol 1.2: Fe/NH4Cl Reduction (Scale: 20 mmol)

-

Setup: In a 250 mL flask, dissolve 1-benzyl-4-nitro-1H-pyrazole (4.06 g, 20 mmol) in EtOH (80 mL) and Water (20 mL).

-

Activation: Add

(5.35 g, 100 mmol, 5.0 equiv) and Iron powder (5.58 g, 100 mmol, 5.0 equiv, 325 mesh). -

Reaction: Reflux vigorously at 80°C for 2–4 hours. The grey suspension will turn rust-colored.

-

Filtration: Filter hot through a Celite pad to remove iron oxides. Wash the pad with hot EtOH.

-

Isolation: Concentrate the filtrate. Resuspend the residue in EtOAc and wash with saturated

. Dry over-

Yield Expectation: 80–90%.

-

Storage: The resulting amine is sensitive to oxidation; store under Argon at -20°C.

-

Route B: The Modular Cross-Coupling Pathway

Best for: Library generation, late-stage functionalization, or when the nitro-route fails due to sensitive functional groups.

This route employs a Buchwald-Hartwig amination on a 4-bromopyrazole intermediate. It allows for the introduction of complex amine partners if secondary amines are desired, but here we focus on installing the primary amine.

Figure 2: Modular Synthesis Workflow

Caption: Step-wise workflow for the Palladium-catalyzed amination route.

Step 1: N-Alkylation of 4-Bromopyrazole

Similar to Route A, but often requires stronger bases or phase transfer catalysis to ensure complete conversion without heating, which preserves the bromine handle.

-

Reagents: 4-Bromo-1H-pyrazole, Benzyl bromide, NaH (60% dispersion).

-

Solvent: Anhydrous THF.

Step 2: Palladium-Catalyzed Amination (Ammonia Surrogate)

Direct coupling with ammonia gas is difficult. We use Lithium Hexamethyldisilazide (LHMDS) as an ammonia surrogate, which is subsequently hydrolyzed to the primary amine.

Protocol 2.2: Buchwald-Hartwig Amination (Scale: 5 mmol)

-

Catalyst Pre-complexation: In a glovebox or under Argon, mix

(115 mg, 0.125 mmol, 2.5 mol%) and XPhos (119 mg, 0.25 mmol, 5 mol%) in dry Toluene (5 mL). Stir for 5 min. -

Reaction Assembly: Add 1-benzyl-4-bromo-1H-pyrazole (1.18 g, 5 mmol) to the catalyst mixture.

-

Reagent Addition: Add LHMDS (1.0 M in THF, 6.0 mL, 6.0 mmol, 1.2 equiv) dropwise.

-

Heating: Seal the vial and heat to 65°C for 12–16 hours.

-

Hydrolysis: Cool to RT. Add 1M HCl (10 mL) and stir for 1 hour to cleave the silyl group.

-

Workup: Basify with 1M NaOH to pH > 10. Extract with DCM (

mL). -

Purification: Flash chromatography (DCM/MeOH/NH4OH 95:5:1).

-

Note: This route avoids the use of energetic nitro compounds but is more expensive due to Pd catalysts.

-

Comparative Data & Troubleshooting

Table 1: Comparison of Synthetic Routes

| Feature | Route A (Nitro-Reduction) | Route B (Pd-Coupling) |

| Overall Yield | High (70–85%) | Moderate (50–65%) |

| Cost | Low (Commodity reagents) | High (Catalysts/Ligands) |

| Scalability | Excellent (>100g feasible) | Limited (Catalyst load) |

| Safety Profile | Moderate (Nitro intermediates) | Good (No energetic groups) |

| Key Risk | Exotherm during alkylation | Catalyst poisoning/Cost |

Troubleshooting Guide:

-

Problem: Regioisomeric mixtures during alkylation.

-

Cause: If the pyrazole has a substituent at C3, N1 and N2 alkylation compete.

-

Solution: Use bulky protecting groups or switch to Route B where the steric bulk of the bromine at C4 minimally impacts N-selectivity compared to C3 substituents. For 3-substituted pyrazoles, lower temperatures (-78°C) and kinetic bases (LiHMDS) often favor the less hindered isomer.

-

-

Problem: Incomplete Reduction (Route A).

-

Solution: If Fe/NH4Cl is slow, switch to

in EtOH (Caution: acidic workup required) or catalytic hydrogenation (

-

References

-

National Institutes of Health (NIH). (2016). Design, Synthesis, and Biological Evaluation of 1-Benzyl-1H-pyrazole Derivatives as Receptor Interacting Protein 1 Kinase Inhibitors. Chem Biol Drug Des. Retrieved from [Link]

-

Organic Syntheses. (2010). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles. Org. Synth. 2010, 87, 16. Retrieved from [Link]

-

Common Organic Chemistry. (2024). Nitro Reduction: Common Conditions and Mechanisms. Retrieved from [Link]

-

MDPI. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Int. J. Mol. Sci. Retrieved from [Link]

Sources

The Aminopyrazole Scaffold: A Technical Guide to Pharmacophore Dynamics, Kinase Inhibition, and Experimental Workflows

As a privileged structure in medicinal chemistry, the pyrazole amine (specifically 3-amino- and 5-aminopyrazole) scaffold has fundamentally reshaped targeted therapeutics. Its unique physicochemical properties allow it to act as a highly efficient hydrogen-bonding network, making it a cornerstone in the development of anticancer, anti-inflammatory, and antimicrobial agents[1].

This technical guide synthesizes the mechanistic rationale behind aminopyrazole bioactivity, structural tuning strategies for kinase selectivity, and field-proven experimental protocols for synthesizing and validating these compounds.

Pharmacophore Dynamics: The Hinge-Binding Mechanism

The profound biological activity of 5-aminopyrazole derivatives is primarily driven by their ability to act as potent, competitive enzyme inhibitors—most notably against the human kinome[2]. Kinases regulate cellular signaling pathways, and their dysregulation is a primary driver of oncogenesis and autoimmune disorders.

The aminopyrazole core mimics the adenine ring of ATP. When an aminopyrazole derivative enters the ATP-binding pocket of a kinase, it engages the "hinge region" connecting the N-terminal and C-terminal lobes of the kinase domain[3].

-

Hydrogen Bond Donor: The exocyclic amine (

) acts as a critical hydrogen bond donor, typically interacting with the backbone carbonyl of a hinge residue (e.g., Glu475 in Bruton's Tyrosine Kinase, BTK)[4]. -

Hydrogen Bond Acceptor: The

-hybridized nitrogen within the pyrazole ring acts as a hydrogen bond acceptor, interacting with the backbone amide

Irreversible vs. Reversible Covalent Tuning

Recent advancements in aminopyrazole design have focused on covalent inhibition. For example, in the targeting of BTK for B-cell malignancies, traditional inhibitors utilized an acrylamide group to form an irreversible covalent bond with the non-catalytic Cys481 residue[4]. However, to mitigate off-target toxicity (such as EGFR inhibition, which causes severe skin rashes), researchers have successfully tuned the 5-aminopyrazole scaffold by replacing the acrylamide with a cyanamide group. This creates a reversible-covalent inhibitor, maximizing target residence time while allowing the molecule to dissociate from off-target kinases, thereby achieving exceptional kinome selectivity[4].

Quantitative Bioactivity Profiles

The versatility of the aminopyrazole scaffold allows for precise structural modifications to target various diseases. The table below summarizes the quantitative bioactivity of key aminopyrazole derivatives across different therapeutic targets.

| Compound / Derivative | Primary Target | Mechanism of Action | In Vitro Bioactivity | Primary Indication |

| Pirtobrutinib | BTK (Wild-type & C481S) | Reversible non-covalent hinge binding | Mantle Cell Lymphoma[5] | |

| AT9283 | Aurora Kinases (A/B), JAK2 | ATP-competitive multi-kinase inhibition | Solid Tumors / Leukemia[3] | |

| Tozasertib | Aurora Kinases | Hinge binding via pyrazole nitrogen | Advanced Solid Tumors[3] | |

| Compound 17 (Benzamide deriv.) | S. aureus (MRSA) | Biofilm disruption & membrane targeting | Resistant Bacterial Infections[6] | |

| Imidazo[1,2-b]pyrazoles | COX-2 | Selective cyclooxygenase inhibition | Inflammation / Pain[7] |

Mechanistic Visualization: BTK Inhibition Pathway

To understand the systemic impact of aminopyrazole-based kinase inhibitors, we must visualize the signaling cascade they interrupt. Below is the B-Cell Receptor (BCR) signaling pathway, illustrating where aminopyrazole derivatives (like Pirtobrutinib) exert their inhibitory effect to halt tumor cell proliferation.

Fig 1: BCR signaling cascade and the targeted inhibition of BTK by aminopyrazole derivatives.

Experimental Workflows & Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Causality is embedded into the methodologies to explain why specific experimental choices are made.

Protocol A: Synthesis of a 5-Aminopyrazole Scaffold

The most robust method for synthesizing the 5-aminopyrazole core is the cyclocondensation of

Step-by-Step Methodology:

-

Reagent Preparation: Dissolve 1.0 equivalent of the chosen

-ketonitrile in absolute ethanol. Causality: Ethanol is selected as the solvent because its moderate polarity ensures complete dissolution of the polar hydrazine while allowing the gradual precipitation of the less polar pyrazole product, driving the reaction equilibrium forward. -

Hydrazine Addition: Add 1.1 equivalents of substituted hydrazine hydrochloride and 1.1 equivalents of sodium acetate. Causality: The sodium acetate acts as a mild base to liberate the free hydrazine in situ, preventing unwanted side reactions that occur under highly basic conditions.

-

Reflux & Cyclization: Heat the mixture to reflux (

) for 4–6 hours. Monitor via TLC (Ethyl Acetate:Hexane 1:1). Causality: The thermal energy is required to overcome the activation barrier of the initial nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon, followed by the intramolecular cyclization onto the nitrile group. -

Workup & Precipitation: Pour the hot mixture into crushed ice water while stirring vigorously. Causality: The sudden drop in temperature and increase in solvent polarity forces the hydrophobic pyrazole core to crash out of solution, yielding a crude solid that can be easily filtered.

-

Purification: Recrystallize the crude product from hot ethanol to yield the pure 5-aminopyrazole derivative.

Protocol B: In Vitro Kinase Inhibition Assay (Self-Validating ADP-Glo System)

To evaluate the

Step-by-Step Methodology:

-

Kinase Reaction: In a 384-well plate, incubate 3 nM of purified BTK enzyme with varying concentrations of the aminopyrazole inhibitor (serial dilution from 10

M to 0.1 nM) for 30 minutes at room temperature. Causality: Pre-incubation allows the inhibitor to reach binding equilibrium with the kinase hinge region before the substrate is introduced. -

Substrate Addition: Add ATP (at the

concentration for BTK) and the specific peptide substrate. Incubate for 60 minutes. -

ATP Depletion (Validation Step 1): Add the ADP-Glo Reagent and incubate for 40 minutes. Causality: This reagent actively terminates the kinase reaction and depletes any unconsumed ATP. This is a critical self-validating step: if this step fails, the background luminescence will be uniformly high, immediately alerting the researcher to an assay failure.

-

Signal Generation (Validation Step 2): Add the Kinase Detection Reagent and incubate for 30 minutes. Causality: This reagent converts the ADP (produced by the kinase) back into ATP, which then drives a luciferase/luciferin reaction to produce light. The luminescence is directly proportional to kinase activity.

-

Data Analysis: Calculate the

using non-linear regression. Calculate the Z'-factor using positive (no inhibitor) and negative (no enzyme) controls. Causality: A Z'-factor

References

-

Aminopyrazole Carboxamide Bruton's Tyrosine Kinase Inhibitors. Irreversible to Reversible Covalent Reactive Group Tuning ACS Medicinal Chemistry Letters URL:[Link]

-

The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies MDPI URL:[Link]

-

Amino-Pyrazoles in Medicinal Chemistry: A Review PMC - National Institutes of Health URL:[Link]

Sources

The Pyrazole Nucleus: A Privileged Scaffold for Precision Kinase Inhibition

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Protein kinases, as central regulators of a vast array of cellular processes, have emerged as one of the most critical classes of drug targets, particularly in oncology and inflammatory diseases.[1][2][3] The development of small molecule inhibitors that can selectively modulate the activity of specific kinases has revolutionized therapeutic strategies.[2] Among the myriad of heterocyclic scaffolds explored in medicinal chemistry, the pyrazole ring has distinguished itself as a "privileged" structure, forming the core of numerous clinically successful kinase inhibitors.[4][5][6][7][8][9][10] This technical guide provides a comprehensive overview of pyrazole-based kinase inhibitors, delving into their mechanism of action, structure-activity relationships, and the experimental workflows crucial for their evaluation. It is intended to serve as a valuable resource for researchers and drug development professionals dedicated to the discovery and advancement of next-generation kinase-targeted therapies.

The Ascendancy of Kinases as Therapeutic Targets

The human kinome comprises over 500 protein kinases that orchestrate a complex network of signaling pathways governing cellular functions such as growth, proliferation, differentiation, and apoptosis.[1][11] Dysregulation of kinase activity, often through mutations or overexpression, is a hallmark of many diseases, most notably cancer.[1][3] This "oncogene addiction" of tumors to specific kinases provides a therapeutic window for targeted inhibition.[12] The success of pioneering kinase inhibitors like Imatinib has validated this approach and spurred the development of a multitude of targeted therapies.[13] Consequently, kinase inhibitors have become a cornerstone of modern pharmacology, with a growing number of FDA-approved drugs transforming patient outcomes.[3][10][11][14]

Pyrazole: A Versatile Scaffold for Kinase Inhibition

The five-membered aromatic pyrazole ring, containing two adjacent nitrogen atoms, possesses a unique combination of chemical properties that make it an ideal scaffold for designing kinase inhibitors.[4][5][6][7][8][15] Its ability to engage in hydrogen bonding interactions, its synthetic tractability, and its capacity for diverse substitutions allow for the fine-tuning of potency, selectivity, and pharmacokinetic properties.[15][16] Several FDA-approved kinase inhibitors, including Crizotinib, Ruxolitinib, and Erdafitinib, feature a pyrazole core, underscoring its clinical significance.[10][17]

Mechanism of Action: Targeting the ATP-Binding Site

The majority of pyrazole-based kinase inhibitors function as ATP-competitive inhibitors, binding to the highly conserved ATP-binding pocket of the kinase domain. The pyrazole scaffold is adept at forming critical hydrogen bond interactions with the "hinge" region of the kinase, which connects the N- and C-lobes of the catalytic domain. This interaction mimics the binding of the adenine moiety of ATP, effectively blocking substrate phosphorylation.

The N-unsubstituted pyrazole ring is particularly effective in this role as it can act as both a hydrogen bond donor and acceptor.[15] The specific binding mode can vary, but a common interaction involves the pyrazole's N-H group donating a hydrogen bond to the backbone carbonyl of a hinge residue, while one of the pyrazole nitrogens accepts a hydrogen bond from a backbone N-H of another hinge residue.

Figure 1: General binding mode of a pyrazole-based inhibitor in the kinase ATP pocket.

Structure-Activity Relationships (SAR): Tailoring Potency and Selectivity

The remarkable versatility of the pyrazole scaffold lies in the ability to modify its substituents to optimize interactions with different regions of the ATP-binding site, thereby enhancing potency and achieving selectivity for specific kinases.[16][18][19]

-

Substitutions at N1: Modification at the N1 position of the pyrazole ring can influence solubility and interactions with the solvent-exposed region.[18]

-

Substitutions at C3 and C5: These positions are crucial for establishing interactions with the hydrophobic regions and the gatekeeper residue of the kinase. Bulky or appropriately functionalized groups at these positions can significantly impact selectivity.[18][19]

-

Substitutions at C4: This position often points towards the solvent front, and modifications here can be used to improve physicochemical properties or introduce vectors for further chemical modification.

The strategic exploration of these substitutions is a cornerstone of pyrazole-based kinase inhibitor design.[19] For instance, the introduction of a methyl group can decrease inhibitory activity, while a cyclopentyl moiety might maintain or improve it, highlighting the sensitivity of the binding pocket to the size and shape of the substituent.[19]

Figure 2: Key Structure-Activity Relationship principles for pyrazole-based kinase inhibitors.

Representative Pyrazole-Based Kinase Inhibitors

The clinical and preclinical pipelines are populated with numerous pyrazole-based kinase inhibitors targeting a diverse range of kinases.

| Inhibitor | Target Kinase(s) | Therapeutic Indication(s) |

| Ruxolitinib | JAK1, JAK2 | Myelofibrosis, Polycythemia Vera[10][20] |

| Crizotinib | ALK, ROS1, MET | Non-Small Cell Lung Cancer (NSCLC)[10] |

| Erdafitinib | FGFR | Urothelial Carcinoma[10] |

| Afuresertib | Akt | Oncology (Investigational)[10][15] |

| Asciminib | BCR-ABL1 (allosteric) | Chronic Myeloid Leukemia (CML)[10][20] |

Experimental Workflows for Inhibitor Evaluation

The rigorous evaluation of novel pyrazole-based kinase inhibitors requires a multi-faceted experimental approach, encompassing both biochemical and cell-based assays.

In Vitro Kinase Inhibition Assay: ADP-Glo™ Protocol

Biochemical assays are essential for determining the direct inhibitory potency of a compound against its target kinase. The ADP-Glo™ Kinase Assay is a widely used luminescence-based method that measures the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.[21][22][23]

Step-by-Step Methodology:

-

Compound Preparation: Prepare a serial dilution of the pyrazole-based inhibitor in an appropriate solvent (e.g., DMSO).

-

Kinase Reaction Setup: In a 384-well plate, add the recombinant target kinase, the specific substrate peptide, and the kinase buffer.

-

Inhibitor Addition: Add the serially diluted inhibitor to the wells. Include a positive control (no inhibitor) and a negative control (no kinase).

-

Reaction Initiation: Initiate the kinase reaction by adding ATP.

-

Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a defined period (e.g., 60 minutes).

-

ATP Depletion: Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

-

ADP to ATP Conversion: Add the Kinase Detection Reagent to convert the generated ADP back to ATP. Incubate for 30-60 minutes at room temperature.

-

Luminescence Detection: Measure the luminescence signal using a plate reader. The signal is proportional to the amount of ADP produced and thus, the kinase activity.

-

Data Analysis: Calculate the IC50 value, which is the concentration of the inhibitor required to reduce kinase activity by 50%.

Figure 3: Workflow for the ADP-Glo™ in vitro kinase inhibition assay.

Cell-Based Assay: Evaluating Cellular Efficacy

While in vitro assays are crucial for determining direct target engagement, cell-based assays are necessary to assess a compound's activity in a more physiologically relevant context, taking into account factors like cell permeability and off-target effects.[9][24][25][26][27]

Example Protocol: Cell Proliferation Assay (e.g., using BaF3 cells)

The BaF3 cell proliferation assay is a common method to evaluate the efficacy of kinase inhibitors.[25] BaF3 cells are dependent on interleukin-3 (IL-3) for survival and proliferation. When these cells are engineered to express a constitutively active oncogenic kinase, they become IL-3 independent, and their survival now relies on the activity of that specific kinase.[25]

Step-by-Step Methodology:

-

Cell Culture: Culture the engineered BaF3 cells in the absence of IL-3.

-

Compound Treatment: Seed the cells in a 96-well plate and treat with a serial dilution of the pyrazole-based inhibitor.

-

Incubation: Incubate the cells for a period that allows for multiple cell divisions (e.g., 72 hours).

-

Viability Assessment: Measure cell viability using a suitable method, such as the addition of a resazurin-based reagent (e.g., CellTiter-Blue®) or an ATP-based assay (e.g., CellTiter-Glo®).

-

Data Analysis: Determine the GI50 (concentration for 50% growth inhibition) or EC50 (half-maximal effective concentration) value for the inhibitor.

Overcoming Challenges: The Specter of Drug Resistance

A significant hurdle in kinase inhibitor therapy is the emergence of drug resistance, which can be either primary (de novo) or acquired.[12][28]

-

Primary Resistance: This may be due to pre-existing mutations in the target kinase or the activation of compensatory signaling pathways.[12]

-

Acquired Resistance: This often arises from the selection of cancer cells with secondary mutations in the kinase's ATP-binding site, including the "gatekeeper" residue, which can sterically hinder inhibitor binding or increase ATP affinity.[12][13] Another mechanism is the activation of bypass signaling tracks that circumvent the inhibited kinase.[12][28]

Strategies to combat resistance include the development of next-generation inhibitors that can target common resistance mutations, the use of combination therapies to target multiple nodes in a signaling network, and the design of allosteric inhibitors that bind to sites other than the highly conserved ATP pocket.[12][13][29]

Future Directions and Conclusion

The pyrazole scaffold continues to be a fertile ground for the discovery of novel kinase inhibitors. Future research will likely focus on:

-

Enhanced Selectivity: The development of highly selective inhibitors is crucial to minimize off-target effects and improve the therapeutic index. Macrocyclization of pyrazole-based inhibitors is one promising strategy to achieve this by constraining the molecule into a bioactive conformation.[30][31][32]

-

Targeting Underexplored Kinases: A large portion of the human kinome remains relatively understudied.[11] Pyrazole-based libraries offer a powerful tool to develop probes for these "dark" kinases and uncover new therapeutic opportunities.

-

Combating Resistance: The rational design of inhibitors that can overcome known resistance mutations is a critical area of ongoing research.[33]

References

- Pyrazole: an Emerging Privileged Scaffold in Drug Discovery: Future Medicinal Chemistry. (2023). Future Medicinal Chemistry.

- Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. (2022). MDPI.

- Synthesis of pyrazole-based macrocycles leads to a highly selective inhibitor for MST3. (2023). Royal Society of Chemistry.

- Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. (2023). PubMed.

- Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. (2023). PubMed.

- Molecular Pathways: Resistance to Kinase Inhibitors and Implications for Therapeutic Str

- Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. (2023).

- Drug resistance mechanism of kinase inhibitors in the treatment of hepatocellular carcinoma. (2022). Frontiers in Pharmacology.

- Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. (2023). Current Topics in Medicinal Chemistry.

- Getting to grips with drug resistance in the human protein kinase superfamily. (2013). Biochemical Society Transactions.

- Pyrazole Scaffolds Having Promising Pharmacological Potential: A Review. (2023). Mini-Reviews in Medicinal Chemistry.

- (PDF) PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY. (2026).

- Application Notes & Protocols: Synthesis of Pyrazole-Based Kinase Inhibitors from 1-Benzyl-4-bromo-1H-pyrazole. (2025). Benchchem.

- Structure-activity Relationship for Diarylpyrazoles as Inhibitors of the Fungal Kinase Yck2. (2025).

- Utilization of kinase inhibitors as novel therapeutic drug targets: A review. (2023). PubMed.

- Cell-based test for kinase inhibitors. (2020). INiTS.

- Utilization of kinase inhibitors as novel therapeutic drug targets: A review. (2023).

- Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. (2023). ACS Medicinal Chemistry Letters.

- Application Notes: Evaluating Pyrazole Compounds as Kinase Inhibitors in Cell-Based Assays. (2025). Benchchem.

- Cancer Therapy Resistance: Choosing Kinase Inhibitors. (2024). MDPI.

- Predicting Kinase Inhibitor Resistance: Physics-Based and Data-Driven Approaches. (2019).

- How many kinases are druggable? A review of our current understanding. (2022). PMC.

- Spotlight: Cell-based kinase assay form

- Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. (2022). SciSpace.

- Kinase Inhibitors as Therapeutics: A Review. (2018). Promega Connections.

- Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. (2025).

- An Update on Protein Kinases as Therapeutic Targets—Part I: Protein Kinase C Activation and Its Role in Cancer and Cardiovascular Diseases. (2021). PMC.

- Cell-based Tyrosine Kinase Assays, Detect RTK/CTK Signaling. (2023). Eurofins Discovery.

- Synthesis, crystal structure, and activity of pyrazole-based inhibitors of p38 kinase. (2007). PubMed.

- Assay Development for Protein Kinase Enzymes. (2012). NCBI - NIH.

- Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. (2024). MDPI.

- Synthesis, Crystal Structure, and Activity of Pyrazole-Based Inhibitors of p38 Kinase. (2007). Scilit.

- The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (2023). MDPI.

- Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020)

- Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. (2023). PMC - NIH.

- Pyrazine-based small molecule kinase inhibitors: clinical applications and p

- Application Notes and Protocols for Pak1-IN-1 In Vitro Kinase Assay. (2025). Benchchem.

- Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. (2023). RSC Publishing.

- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (2023). PMC.

- Methods for Detecting Kinase Activity. (2021). Cayman Chemical.

- Kinase Assays with Myra. (2023). Bio Molecular Systems.

- FDA-approved small molecule kinase inhibitors-Part 3. (2023). BOC Sciences.

- Kinase assays. (2020). BMG LABTECH.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Utilization of kinase inhibitors as novel therapeutic drug targets: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. An Update on Protein Kinases as Therapeutic Targets—Part I: Protein Kinase C Activation and Its Role in Cancer and Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benthamdirect.com [benthamdirect.com]

- 7. eurekaselect.com [eurekaselect.com]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects | MDPI [mdpi.com]

- 11. How many kinases are druggable? A review of our current understanding - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Molecular Pathways: Resistance to Kinase Inhibitors and Implications for Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 14. mdpi.com [mdpi.com]

- 15. mdpi.com [mdpi.com]

- 16. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. biorxiv.org [biorxiv.org]

- 19. scispace.com [scispace.com]

- 20. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. biomolecularsystems.com [biomolecularsystems.com]

- 23. bmglabtech.com [bmglabtech.com]

- 24. inits.at [inits.at]

- 25. reactionbiology.com [reactionbiology.com]

- 26. biorxiv.org [biorxiv.org]

- 27. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 28. Frontiers | Drug resistance mechanism of kinase inhibitors in the treatment of hepatocellular carcinoma [frontiersin.org]

- 29. mdpi.com [mdpi.com]

- 30. biorxiv.org [biorxiv.org]

- 31. Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2 - PMC [pmc.ncbi.nlm.nih.gov]

- 32. pubs.acs.org [pubs.acs.org]

- 33. pubs.acs.org [pubs.acs.org]

Strategic Scaffold: 1-(4-Bromobenzyl)-1H-pyrazol-4-amine Hydrochloride in Early Drug Discovery

Executive Summary

In the architecture of modern kinase inhibitors and fragment-based drug discovery (FBDD), 1-(4-Bromobenzyl)-1H-pyrazol-4-amine hydrochloride acts as a high-value bifunctional scaffold. Its structural logic is precise: the aminopyrazole moiety serves as a proven hinge-binding motif (mimicking the adenine ring of ATP), while the 4-bromobenzyl group provides a vector into the hydrophobic back-pocket, containing a versatile aryl bromide handle for rapid analog generation.

This guide details the chemical utility, synthesis, and application of this scaffold, moving beyond basic catalog data to provide a self-validating roadmap for medicinal chemists.

Part 1: Chemical Profile & Structural Logic

The "Privileged" Scaffold

The pyrazole-4-amine core is classified as a "privileged structure" in medicinal chemistry due to its ability to present hydrogen bond donors and acceptors in a geometry complementary to the hinge region of various kinases (e.g., CDK2, BTK, p38 MAPK).

| Feature | Function in Drug Design |

| C4-Amine (-NH₂) | Primary H-bond donor to the kinase hinge region (backbone carbonyls). |

| N2-Nitrogen | Potential H-bond acceptor (interaction with backbone NH). |

| N1-Benzyl Group | Occupies the hydrophobic pocket (Gatekeeper region); the methylene linker allows rotational freedom. |

| Aryl Bromide | Synthetic Handle: Enables Suzuki/Buchwald couplings to extend the scaffold into the solvent-exposed region or deep hydrophobic pockets. |

| HCl Salt Form | Stability: The free base amine is prone to oxidation (browning). The hydrochloride salt locks the amine, ensuring long-term shelf stability and water solubility for biological assays. |

Physicochemical Properties[1][2]

-

CAS (HCl): 1147233-82-6

-

CAS (Free Base): 1002651-92-4

-

Molecular Weight: 288.57 g/mol (HCl salt)

-

Solubility: Highly soluble in DMSO, MeOH, and Water (unlike the free base).

-

Acidity: The pyrazole NH is masked; the C4-NH3+ has a pKa ~4-5, making it a robust nucleophile upon deprotonation with mild base (DIPEA/TEA).

Part 2: Robust Synthesis Protocol

Achieving high purity without debromination.

Many commercial routes fail by using catalytic hydrogenation (H₂/Pd-C) to reduce the nitro intermediate, which frequently causes dehalogenation of the aryl bromide. The protocol below uses Iron/Ammonium Chloride , a chemoselective method that preserves the bromine handle.

Synthesis Workflow Diagram

Caption: Chemoselective synthesis route avoiding Pd-catalyzed dehalogenation.

Detailed Methodology

Step 1: N-Alkylation[1]

-

Reactants: Dissolve 4-nitropyrazole (1.0 eq) in Acetonitrile (MeCN). Add K₂CO₃ (2.0 eq).

-

Addition: Add 4-bromobenzyl bromide (1.05 eq) dropwise at room temperature.

-

Reaction: Reflux (80°C) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1).

-

Workup: Cool, filter off inorganic salts. Concentrate filtrate.[2][3][4] Recrystallize from Ethanol to yield 1-(4-bromobenzyl)-4-nitropyrazole.[4][5]

Step 2: Chemoselective Reduction (The Critical Step)

Rationale: Avoids H₂/Pd to prevent loss of the Bromine atom.

-

Setup: Suspend the nitro intermediate (1.0 eq) in Ethanol:Water (3:1) .

-

Activator: Add Ammonium Chloride (NH₄Cl) (5.0 eq) and Iron Powder (5.0 eq, <325 mesh).

-

Reaction: Heat to mild reflux (70°C) with vigorous stirring for 2–4 hours. The mixture will turn dark/rusty.

-

Workup: Filter hot through a Celite pad to remove iron sludge. Wash pad with Ethanol.

-

Isolation: Concentrate the filtrate. Extract with EtOAc, wash with brine, dry over Na₂SO₄.

Step 3: Hydrochloride Salt Formation

-

Dissolve the crude free amine in minimal dry 1,4-Dioxane or Et₂O.

-

Add 4M HCl in Dioxane (1.5 eq) dropwise at 0°C.

-

The white precipitate forms immediately. Filter, wash with Et₂O, and dry under vacuum.

Part 3: Applications in Library Generation

This compound is designed for Divergent Synthesis . The amine and the bromide allow the chemist to grow the molecule in two distinct vectors.

Divergent Workflow Strategy

Caption: Bifunctional divergence allows simultaneous optimization of hinge binding and hydrophobic interactions.

Experimental Protocols for Library Expansion

Protocol A: Amide Coupling (The Hinge Vector)

Used to attach heterocycles that interact with the kinase gatekeeper residue.

-

Activation: In a vial, dissolve Carboxylic Acid (1.1 eq) and HATU (1.1 eq) in DMF. Add DIPEA (3.0 eq). Stir for 5 mins.

-

Coupling: Add 1-(4-Bromobenzyl)-1H-pyrazol-4-amine HCl (1.0 eq).

-

Reaction: Stir at RT for 2–16 hours.

-

Validation: LCMS should show M+H of product. The Br isotope pattern (1:1 doublet) will be visible.

Protocol B: Suzuki-Miyaura Coupling (The Pocket Vector)

Used to extend the benzyl tail.

-

Mix: Combine the Scaffold (1.0 eq), Boronic Acid/Ester (1.2 eq), and Pd(dppf)Cl₂·DCM (0.05 eq).

-

Solvent: Add 1,4-Dioxane and 1M Na₂CO₃ (3:1 ratio). Degas with Nitrogen.

-

Heat: Microwave at 100°C for 30 mins or thermal heating at 90°C for 4 hours.

-

Note: If the amine is free (unprotected), it generally tolerates these conditions, but N-acylation (Protocol A) is usually performed before Suzuki coupling to prevent catalyst poisoning by the free amine.

Part 4: Safety & Handling

-

Hazards: The compound is an irritant (Skin/Eye/Respiratory). The intermediate benzyl halides are potent lachrymators.

-

Storage: Store the HCl salt at 2–8°C under inert atmosphere (Argon/Nitrogen). It is hygroscopic; keep desiccated.

-

Stability: Solutions in DMSO are stable for >24 hours at RT, making it suitable for automated liquid handling systems.

References

-

Synthesis of Aminopyrazoles: Chem. Rev. 2011, 111, 6984–7034. Link

-

Selective Reduction of Nitroarenes: J. Org. Chem. 2014, 79, 9433-9439.[6] (Demonstrates Fe/NH4Cl selectivity). Link

-

Pyrazoles in Kinase Inhibitors: Molecules 2023, 28(7), 2951. "Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors". Link

-

Fragment-Based Drug Discovery (FBDD): J. Med. Chem. 2006, 49, 1562–1575. (Example of pyrazole fragments in p38 MAP Kinase). Link

-

General Building Block Data: PubChem CID 54366652 (Related Free Base). Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. dergipark.org.tr [dergipark.org.tr]

- 5. Amination of Nitroazoles — A Comparative Study of Structural and Energetic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Amine synthesis by nitro compound reduction [organic-chemistry.org]

safety and handling of brominated pyrazole compounds

Technical Guide: Safety and Handling of Brominated Pyrazole Compounds

Executive Summary & Scope

Brominated pyrazoles (e.g., 4-bromo-1H-pyrazole, 3-bromo-1-methyl-1H-pyrazole) are critical pharmacophores in kinase inhibitor development and agrochemistry. Their dual functionality—an electron-rich aromatic core capable of hydrogen bonding and a labile carbon-bromine (C-Br) bond for cross-coupling—makes them indispensable.

However, this utility introduces specific safety vectors often underestimated in routine screening. This guide moves beyond standard Safety Data Sheet (SDS) boilerplate to address the mechanistic hazards of these compounds: their potential for sensitizing dermatitis, hepatotoxicity, and the acute physical hazards associated with their metallation (lithiation/magnesiation).

Toxicological & Hazard Profile

Mechanism of Toxicity

Unlike simple aryl halides, brominated pyrazoles possess a nitrogen-rich heterocycle that can undergo specific metabolic activation.

-

Hepatotoxicity (Intrinsic): Pyrazole rings are known to inhibit alcohol dehydrogenase (ADH) and cytochrome P450 isozymes (specifically CYP2E1). The brominated derivatives can be metabolized to reactive iminoquinone species, leading to glutathione depletion and potential liver injury during scale-up.

-

Sensitization (Haptenization): The C-Br bond, while stable, can undergo nucleophilic aromatic substitution (

) with skin proteins (cysteine residues) in the presence of metabolic activation or UV light, leading to allergic contact dermatitis.

GHS Classification Summary

Data aggregated from ECHA Registration Dossiers and validated supplier SDS (Sigma-Aldrich, Combi-Blocks).

| Hazard Class | Category | H-Code | Statement |

| Skin Irritation | Cat 2 | H315 | Causes skin irritation.[1][2] |

| Eye Irritation | Cat 2A | H319 | Causes serious eye irritation.[2][3][4][5] |

| STOT - SE | Cat 3 | H335 | May cause respiratory irritation.[2][3][4][6] |

| Acute Tox (Oral) | Cat 4 | H302 | Harmful if swallowed (compound dependent).[6] |

Critical Note: Many novel bromopyrazoles are "Not Fully Tested." Treat all as potential sensitizers and hepatotoxins.

Strategic Handling & Storage

The Light Sensitivity Factor

The C-Br bond in electron-rich heterocycles is susceptible to homolytic cleavage under UV irradiation.

-

Causality: UV exposure generates bromine radicals (

), which abstract hydrogen from solvents or packaging, degrading the compound and generating HBr gas (corrosive). -

Protocol: Store in amber glass or opaque HDPE. For long-term storage of intermediates (>1 month), flush headspace with Argon to prevent oxidative degradation.

Engineering Controls

-

Solid Handling: Use a static-dissipative balance enclosure. Bromopyrazoles are often fluffy solids prone to electrostatic charging; use an ionizing fan during weighing to prevent aerosolization.

-

Liquid/Oil Handling: Double-glove (Nitrile >0.11mm) is mandatory. For scale-up (>10g), use a localized exhaust snorkel or full fume hood.

Reaction Safety: Self-Validating Protocols

The greatest physical hazard lies in the functionalization of the C-Br bond. Two primary pathways exist: Lithium-Halogen Exchange and Palladium-Catalyzed Coupling .

Protocol A: Safer Lithium-Halogen Exchange (The "TurboGrignard" Method)

Traditional n-Butyllithium (n-BuLi) exchange at -78°C is prone to runaway exotherms and "cryogenic fatigue" errors. The use of Isopropylmagnesium Chloride - Lithium Chloride complex (iPrMgCl[7]·LiCl) allows for exchange at higher temperatures (0°C to RT) with greater stability.

Objective: Selective C-Br activation without attacking the pyrazole ring.

Step-by-Step Methodology:

-

System Preparation (Self-Validating):

-

Flame-dry a Schlenk flask under vacuum.

-

Validation: The internal thermocouple must read ambient temperature before solvent addition to ensure no heat retention.

-

-

Substrate Dissolution:

-

Dissolve bromopyrazole (1.0 equiv) in anhydrous THF (0.5 M).

-

Note: If the pyrazole has an N-H proton, add 1.1 equiv of NaH or MeMgBr first to deprotonate. Why? The acidic N-H will quench the exchange reagent immediately, releasing heat and wasting reagent.

-

-

Reagent Addition:

-

Cool to 0°C (Ice/Water bath).

-

Add iPrMgCl·LiCl (1.1 - 1.2 equiv) dropwise.

-

Causality: The LiCl breaks oligomeric aggregates of the Grignard, increasing the rate of exchange (Knochel mechanism) without requiring dangerous cryogenic temperatures.

-

-

Monitoring (The "Deuterium Quench"):

-

Do not proceed blindly. At T=15 min, remove a 0.1 mL aliquot.

-

Quench into 0.5 mL MeOD (Methanol-d4).

-

Analyze via LC-MS or NMR.

-

Pass Criteria: >95% conversion to the deuterated parent (D-pyrazole). If <90%, stir longer or warm to RT.

-

-

Electrophile Trap:

-

Once validated, add the electrophile (e.g., aldehyde, ketone). Maintain T < 20°C to prevent side reactions.

-

Protocol B: Palladium Scavenging in Cross-Coupling

Bromopyrazoles poison Pd catalysts due to the coordinating nitrogen. This often forces chemists to use higher catalyst loads (5-10 mol%), increasing heavy metal waste hazards.

-

Safety Step: Post-reaction, treat the organic phase with a silica-based metal scavenger (e.g., Thiol-functionalized silica) for 30 mins.

-

Validation: The organic layer should turn from dark brown/red to pale yellow/clear.

Visualizing Safety Logic

Figure 1: Hazard Assessment Workflow

This diagram illustrates the decision logic for handling novel brominated pyrazoles.

Caption: Decision matrix for physical handling and reaction selection, prioritizing engineering controls based on physical state.

Figure 2: Lithiation Safety & Validation Loop

This diagram details the "TurboGrignard" workflow with the mandatory self-validation step.

Caption: The "Self-Validating" Lithiation Protocol. The MeOD quench step is critical to prevent hazardous accumulation of unreacted organometallics.

Emergency & Waste Management

-

Skin Contact: Immediate wash with soap and water.[5][8] Do not use ethanol or DMSO, as these solvating agents can carry the bromopyrazole through the dermal barrier, increasing systemic toxicity.

-

Spill Cleanup: Do not dry sweep. Wet with water or PEG-400 to suppress dust, then absorb with vermiculite.

-

Waste Disposal:

-

Halogenated Waste: Brominated compounds must never be mixed with acid waste (risk of HBr formation).

-

Aqueous Waste: If Pd-coupling was performed, the aqueous layer may contain residual heavy metals; segregate as "Aqueous Heavy Metal Waste."

-

References

-

PubChem. (2025).[9] 4-Bromopyrazole Compound Summary. National Library of Medicine. [Link][4]

-

ECHA. (2025). Registration Dossier: 4-bromo-1H-pyrazole. European Chemicals Agency. [Link]

-

Knochel, P., et al. (2011). A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds. Angewandte Chemie International Edition. [Link]

Sources

- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 2. chemicalbook.com [chemicalbook.com]

- 3. fishersci.com [fishersci.com]

- 4. 4-Bromopyrazole | C3H3BrN2 | CID 16375 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemstock.ae [chemstock.ae]

- 6. chemicalbull.com [chemicalbull.com]

- 7. Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. aksci.com [aksci.com]

- 9. 4-Bromopyrazole 99 2075-45-8 [sigmaaldrich.com]

Methodological & Application

Application Note: Characterization of 1-(4-Bromobenzyl)-1H-pyrazol-4-amine as an Aurora Kinase Inhibitor

The following Application Note and Protocol Guide is designed for the evaluation and characterization of 1-(4-Bromobenzyl)-1H-pyrazol-4-amine (and structurally related aminopyrazole scaffolds) as an Aurora Kinase Inhibitor .

This guide treats the compound as a chemical probe/scaffold requiring validation, a common scenario in Fragment-Based Drug Discovery (FBDD) where aminopyrazoles serve as "hinge-binding" warheads.

Introduction & Mechanism of Action

1-(4-Bromobenzyl)-1H-pyrazol-4-amine represents a core scaffold in the design of ATP-competitive kinase inhibitors. The 4-aminopyrazole moiety is a privileged structure in medicinal chemistry, known to function as an adenine mimetic. It typically forms key hydrogen bonds with the "hinge region" of the kinase ATP-binding pocket (e.g., residues Ala213 in Aurora A).

The addition of the 4-bromobenzyl group provides a hydrophobic handle, likely occupying the solvent-exposed region or the hydrophobic back-pocket (Gatekeeper region), depending on the specific binding mode.

Therapeutic Context: Aurora Kinases in Cancer

Aurora kinases (A, B, and C) are serine/threonine kinases essential for cell division.[1][2][3][4]

-

Aurora A: Localizes to centrosomes/spindle poles; critical for centrosome maturation and bipolar spindle assembly. Inhibition leads to monopolar spindles and mitotic arrest.[4]

-

Aurora B: Component of the Chromosomal Passenger Complex (CPC); critical for chromosome alignment and cytokinesis. Inhibition leads to cytokinesis failure , resulting in polyploidy (4N+ DNA content) and subsequent apoptosis.

This protocol details the workflow to validate the inhibitory potency, selectivity, and cellular phenotype induced by this compound.[3]